

# 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

## CAS number

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### Compound of Interest

Compound Name: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

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An In-Depth Technical Guide to **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine**

## Abstract

This technical guide provides a comprehensive overview of **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is a privileged scaffold, bearing structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been investigated for their potential as therapeutic agents in oncology, neurology, and infectious diseases.[2] This document details the compound's essential properties, outlines a representative synthetic strategy for its parent scaffold, discusses its applications in fragment-based drug discovery (FBDD), and provides critical safety and handling protocols. It is intended to serve as a vital resource for researchers and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

## Compound Identification and Physicochemical Properties

**7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine** is a solid, nitrogen-containing heterocyclic compound. Its identity and key properties are summarized below for quick reference.

Property	Value	Source
CAS Number	957760-15-5	[3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClN <sub>3</sub>	[3][4]
Molecular Weight	167.60 g/mol	[3]
IUPAC Name	7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine	
InChI Key	WMDXHWDXUZEKHR-UHFFFAOYSA-N	
Physical Form	Solid	
Purity	Typically ≥97%	

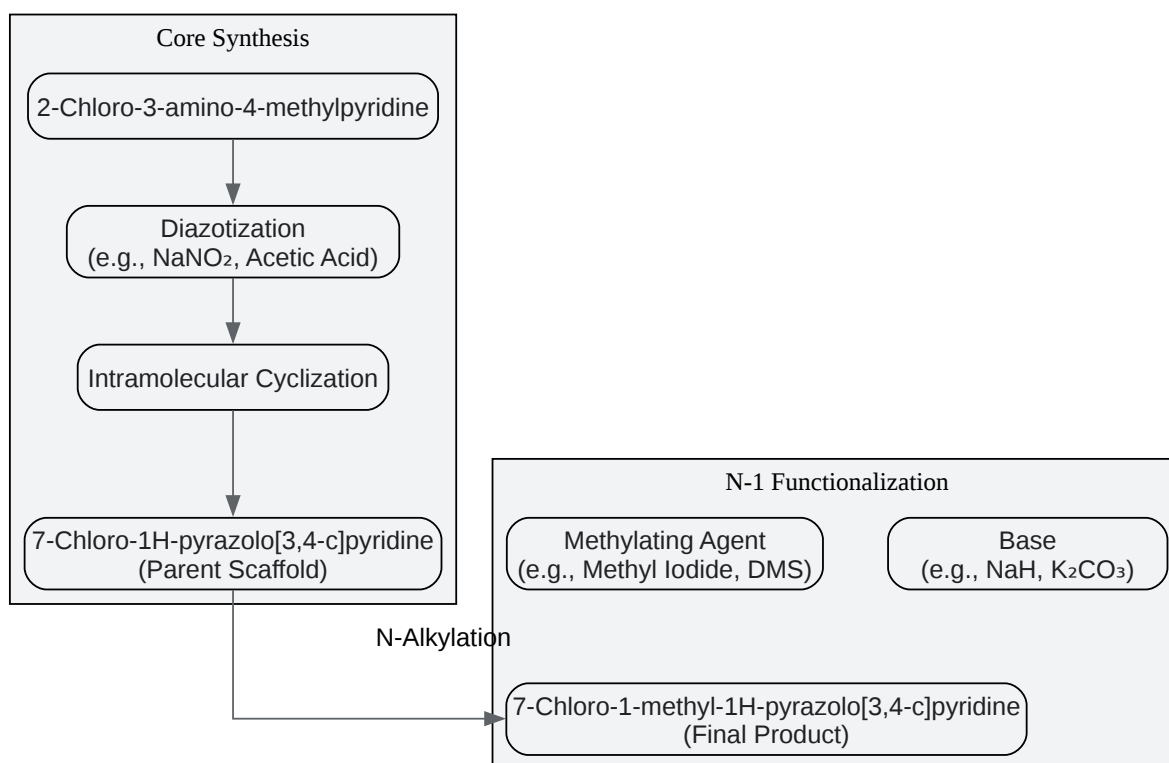
## Synthesis and Chemical Elaboration

The synthesis of pyrazolo[3,4-c]pyridines is a well-established area of heterocyclic chemistry, often starting from substituted pyridine or pyrazole precursors.[2] The value of these scaffolds in drug discovery is significantly enhanced by the ability to selectively functionalize them along multiple vectors, a key requirement for fragment-based hit-to-lead campaigns.[1]

### General Synthetic Strategy for the Pyrazolo[3,4-c]pyridine Core

A common and effective route to the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves a classical Huisgen indazole synthesis approach, adapted from procedures reported by Chapman and Hurst.[1] This typically involves the diazotization of an aminopyridine followed by intramolecular cyclization. For the specific 7-chloro isomer, a synthetic route can be conceptualized starting from a suitably substituted aminopyridine.

The subsequent methylation at the N-1 position is a critical step to arrive at the title compound. N-alkylation reactions are a demonstrated method for elaborating this scaffold, allowing for the exploration of this key chemical vector.[1]



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Caption: General synthetic pathway for **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine**.

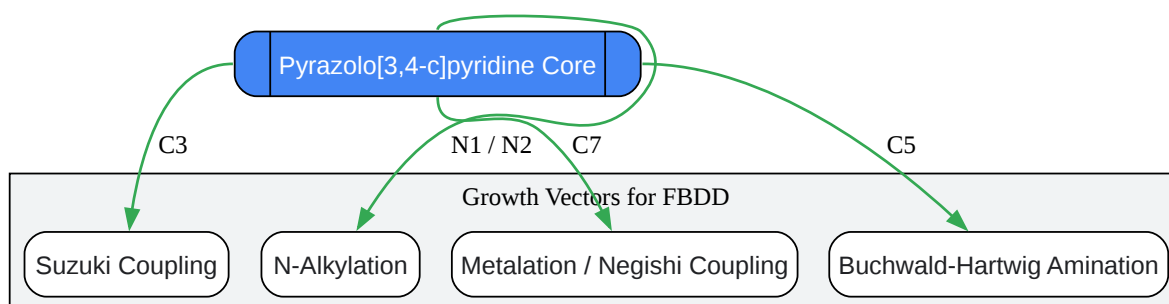
## Multi-Vector Elaboration for Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is an exemplary fragment for FBDD because it can be selectively and orthogonally functionalized.<sup>[1]</sup> This allows chemists to systematically grow the fragment into a more potent lead compound by targeting different pockets of a target protein.

Key reaction vectors include:

- N-1 and N-2: Accessible via protection and N-alkylation reactions.

- C-3: Functionalized through borylation and subsequent Suzuki–Miyaura cross-coupling.
- C-5: Amenable to Buchwald–Hartwig amination.
- C-7: Can be selectively metalated (e.g., with  $\text{TMPMgCl} \cdot \text{LiCl}$ ) for reaction with electrophiles or used in Negishi cross-coupling.[1]



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Caption: Multi-vector elaboration of the pyrazolo[3,4-c]pyridine scaffold in FBDD.

## Applications in Research and Drug Development

Pyrazolopyridine compounds are recognized as important pharmacophores due to their aforementioned similarity to purines. This structural mimicry makes them candidates for interacting with purine-binding proteins, such as kinases.

- **Kinase Inhibition:** Many pyrazolo[3,4-c]pyridine derivatives have been identified as inhibitors of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] These kinases are implicated in a variety of diseases, including cancer, Alzheimer's disease, and other neurological disorders, making this scaffold a valuable starting point for inhibitor design.
- **Broad Biological Activity:** Beyond kinase inhibition, compounds in this class have shown potential as antagonists for various receptors and have demonstrated efficacy in models for treating bacterial infections, inflammation, and osteoporosis.[2]

- Fragment-Based Drug Discovery (FBDD): As a heterocyclic fragment, **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine** serves as a versatile building block. Its defined structure and multiple, distinct points for chemical modification make it an ideal starting point for FBDD campaigns aimed at developing novel therapeutics.[\[1\]](#)

## Safety, Handling, and Storage

Proper handling of **7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine** is essential in a laboratory setting. The compound is classified as hazardous, and all personnel should consult the full Safety Data Sheet (SDS) before use.

## Hazard Identification and Precautions

GHS Classification	Hazard Statements (H-Codes)	Precautionary Statements (P-Codes)
Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. <a href="#">[5]</a>	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection. <a href="#">[5]</a> P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. <a href="#">[5]</a> P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Handling and First Aid

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[5\]](#) Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[\[5\]](#)[\[6\]](#)

- Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.[\[4\]](#)[\[6\]](#)
- Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. If eye irritation persists, get medical advice/attention.[\[4\]](#)[\[6\]](#)
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[\[4\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[\[4\]](#)

## Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[5\]](#)[\[6\]](#) For long-term stability, store under an inert atmosphere at 2-8°C.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[6\]](#)

## Representative Experimental Protocol: Synthesis of the Parent Scaffold

The following protocol is a representative method for the synthesis of the parent scaffold, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, adapted from literature procedures.[\[2\]](#)[\[7\]](#) This illustrates the fundamental chemistry required to construct the bicyclic core.

Objective: To synthesize 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-amino-4-methylpyridine.

Materials:

- 2-chloro-3-amino-4-methylpyridine
- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium acetate

- Acetic acid
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Hexane
- Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) in acetic acid (200 mL).
- **Diazotization:** Prepare a solution of sodium nitrite (107 mmol) in water (30 mL). Slowly add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 13°C.
  - **Causality:** The cold, acidic conditions are crucial for the in-situ formation of nitrous acid (HONO) from  $\text{NaNO}_2$ , which then reacts with the primary amine to form a diazonium salt. Maintaining a low temperature prevents the premature decomposition of this unstable intermediate.
- **Cyclization:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir continuously for approximately 66 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - **Causality:** Over time at room temperature, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the pyrazole ring, yielding the desired fused heterocyclic system.
- **Work-up and Neutralization:** Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Carefully add saturated sodium bicarbonate solution to the residue to neutralize the excess acetic acid until the solution is alkaline.

- Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
- Chromatography: Adsorb the crude product onto silica gel. Purify by flash column chromatography using a gradient eluent of ethyl acetate in hexane (e.g., 0% to 50%).<sup>[7]</sup>
- Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.<sup>[7]</sup> The product identity can be confirmed by mass spectrometry, which should show m/z peaks corresponding to  $[M+H]^+$ .<sup>[7]</sup>

## References

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